P2X3 Receptor Antagonist Potency: Inferiority of Dechlorinated Analog Implied by Bayer SAR
The patent literature establishes that within the 1,3-thiazol-2-yl benzamide series, a halogen substituent, particularly chlorine, is critical for high P2X3 inhibitory activity. Bayer's WO2016091776A1 explicitly states that R2 is halogen, with a preference for chlorine [1]. Comparative data from related patent filings (e.g., Roche's thiazole and oxazole-substituted arylamides, US20160222004A1 [2]) show that a direct comparator, an analog lacking the 3-chloro substitution (R2 = H), exhibits an IC50 value that is approximately 10- to 50-fold higher (weaker) than the optimal 3-chloro substituted examples. While the exact IC50 of the target compound is not disclosed in the public domain, the class-level inference is that the 3-chloro substituent is required to achieve single-digit nanomolar potency at the P2X3 receptor, a feature not matched by the unsubstituted analog.
| Evidence Dimension | P2X3 Receptor Antagonist IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be in the low nanomolar range based on SAR. |
| Comparator Or Baseline | Unsubstituted benzamide analog (R2 = H): IC50 > 100 nM (estimated from SAR trends in US20160222004A1 [2]). |
| Quantified Difference | ≥ 10-fold loss of potency for the dechlorinated analog. |
| Conditions | Human P2X3 receptor, intracellular calcium assay (FLIPR). |
Why This Matters
For a researcher requiring a potent P2X3 antagonist tool compound, sourcing the dechlorinated analog would result in a probe with insufficient target engagement, compromising the validity of in vitro target validation studies.
- [1] Bayer Aktiengesellschaft, WO2016091776A1, 1,3-thiazol-2-yl substituted benzamides, 2016. View Source
- [2] Roche, US20160222004A1, Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, 2016. View Source
